Homopiperazine
Overview
Description
. It is a seven-membered ring containing two nitrogen atoms at positions 1 and 4. Homopiperazine has found various applications in recent years, including its use in liquids for carbon dioxide capture and as a component of organic and inorganic supramolecular ionic salts and transition metal complexes .
Mechanism of Action
Target of Action
Homopiperazine, a fundamental heterocyclic compound , has been identified to primarily target the proteasome, a proteolytic machinery that executes the degradation of polyubiquitinated proteins to maintain cellular homeostasis . Specifically, this compound derivatives (HPDs) have been found to inhibit all three catalytic subunits (ß 1, ß 2, and ß 5) of the proteasome .
Mode of Action
The mode of action of this compound involves direct binding to the proteasome’s catalytic subunits . This is distinct from other proteasome inhibitors like bortezomib, which mainly act on the ß5 subunit . The binding of this compound to these subunits inhibits the proteasome’s function, leading to an accumulation of polyubiquitinated proteins .
Biochemical Pathways
The inhibition of the proteasome by this compound impacts the ubiquitin-proteasome pathway . This pathway is crucial for maintaining cellular homeostasis by controlling the degradation of proteins. When the proteasome is inhibited, proteins accumulate in the cell, leading to proteotoxic stress . This stress can induce apoptosis, particularly in cancer cells, which are more sensitive to proteotoxic stress .
Result of Action
The result of this compound’s action is the induction of cytotoxic effects on various cell lines, particularly those from hematological malignancies including myeloma . Furthermore, certain this compound derivatives have been shown to inhibit the growth of bortezomib-resistant myeloma cells carrying a ß5-subunit mutation . This suggests that this compound could be a potential therapeutic agent for treating proteasome inhibitor-resistant cancers.
Biochemical Analysis
Biochemical Properties
Homopiperazine plays a crucial role in biochemical reactions, particularly in the context of drug design and development. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound derivatives have been shown to inhibit proteasome activity, which is essential for protein degradation and turnover in cells . This inhibition can lead to the accumulation of damaged or misfolded proteins, ultimately inducing apoptosis in cancer cells . Additionally, this compound interacts with other biomolecules such as receptors and transporters, modulating their activity and contributing to its therapeutic effects .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, this compound derivatives have been found to induce cell cycle arrest and apoptosis, thereby inhibiting cell proliferation . These compounds can also influence cell signaling pathways, such as the PI3K/Akt and MAPK pathways, which are critical for cell survival and growth . Furthermore, this compound affects gene expression by modulating the activity of transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules, leading to changes in their activity and function. This compound derivatives can bind to the active sites of enzymes, inhibiting their catalytic activity and disrupting essential biochemical pathways . For example, the inhibition of proteasome activity by this compound derivatives results in the accumulation of ubiquitinated proteins, triggering apoptosis in cancer cells . Additionally, this compound can modulate the activity of receptors and transporters, influencing cell signaling and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term exposure. This compound is generally stable under standard laboratory conditions, but its activity may decrease over time due to degradation or interactions with other compounds . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells . The exact temporal dynamics of these effects can vary depending on the specific experimental conditions and the nature of the this compound derivative used .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound derivatives can effectively inhibit tumor growth and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, these compounds may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits, and exceeding this dose can lead to increased toxicity . Therefore, careful dosage optimization is essential to maximize the therapeutic potential of this compound while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism and activity. For instance, this compound derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic transformations can influence the pharmacokinetics and pharmacodynamics of this compound, affecting its efficacy and safety . Additionally, this compound can modulate metabolic flux and metabolite levels, contributing to its therapeutic effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . For example, this compound derivatives can be transported across cell membranes by specific transporters, influencing their intracellular localization and accumulation . These interactions can affect the bioavailability and therapeutic efficacy of this compound, as well as its potential toxicity .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound derivatives can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound can accumulate in the nucleus, where it can modulate gene expression and influence cellular processes such as DNA replication and repair . Additionally, this compound can localize to the cytoplasm, where it can interact with enzymes and other biomolecules involved in metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Homopiperazine can be synthesized through several methods. One common route involves the cyclization of N-β-hydroxyethyl-1,3-propanediamine using a copper-chromium-barium-alumina catalyst in a fixed-bed reactor . Another method includes the Schmidt-type rearrangement of methyl-4-piperidone to produce 5-homopiperazinone, which is then reduced to this compound using lithium aluminium hydride .
Industrial Production Methods: Industrial production of this compound often involves catalytic cyclizations. For example, the cyclization of N-(2-cyanoethyl)-ethylenediamine and N-β-hydroxyethyl-1,3-propanediamine using a Raney nickel catalyst has been reported . These methods are optimized for high yield and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Homopiperazine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound derivatives to simpler amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where one of the hydrogen atoms on the nitrogen is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminium hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Simpler amines.
Substitution: N-substituted this compound derivatives.
Scientific Research Applications
Homopiperazine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Piperazine: A six-membered ring with two nitrogen atoms at positions 1 and 4.
Morpholine: A six-membered ring with one nitrogen and one oxygen atom.
Pyrrolidine: A five-membered ring with one nitrogen atom.
Uniqueness of Homopiperazine: this compound’s seven-membered ring structure provides unique steric and electronic properties compared to its six-membered counterparts like piperazine and morpholine. This makes this compound a valuable scaffold in medicinal chemistry and coordination chemistry .
Properties
IUPAC Name |
1,4-diazepane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c1-2-6-4-5-7-3-1/h6-7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUYSHZXSKYCSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060130 | |
Record name | 1H-1,4-Diazepine, hexahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
505-66-8 | |
Record name | Homopiperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=505-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexahydro-1,4-diazepine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505668 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-1,4-Diazepine, hexahydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-1,4-Diazepine, hexahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Perhydro-1,4-diazepine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.288 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEXAHYDRO-1,4-DIAZEPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95CL167W8T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Homopiperazine, also known as 1,4-Diazepane, has a molecular formula of C5H12N2 and a molecular weight of 100.16 g/mol.
A: Various techniques are used to characterize this compound and its derivatives. These include: * Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): This technique helps determine the structure and conformation of the molecules. [, , ] * Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. [, ] * Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation patterns of the compounds. [, , ] * Elemental Analysis: This technique confirms the elemental composition of the synthesized compounds. [] * X-ray Diffraction: For crystalline derivatives, X-ray diffraction can reveal the three-dimensional structure and arrangement of molecules within the crystal lattice. []
A: this compound exhibits corrosion inhibition properties on iron surfaces in acidic environments. Studies show a significant decrease in iron corrosion rates in the presence of this compound. [, ] The molecule is believed to adsorb onto the iron surface, forming a protective layer. At low concentrations, this compound adsorbs vertically through one imine group, while at higher concentrations, both imine groups are involved in adsorption, resulting in a flatter orientation and enhanced protection. [, ]
A: Yes, certain this compound-based metal complexes, particularly those containing zirconium (Zr) and hafnium (Hf), have shown activity as catalysts in the ring-opening polymerization (ROP) of lactide. [] These complexes produce polylactide with desirable properties like narrow polydispersity indices, indicating controlled polymerization. []
A: Yes, computational methods like Density Functional Theory (DFT) calculations have been employed to: * Study equilibrium geometries: DFT calculations have been used to investigate the equilibrium geometry of this compound and its diphenyltin(IV) complex. [] * Investigate structure-activity relationships: In silico docking studies have been performed on this compound-pyrimidine-pyrazole hybrids to understand their potential as antitubercular agents and predict their interactions with Mycobacterium tuberculosis proteins. []
ANone: Modifications to the this compound scaffold can significantly influence biological activity:
- Anticancer Activity: this compound-based titanium(IV) catecholato complexes show varying cytotoxicity depending on the steric and electronic environment of the catecholate moiety. [] Generally, this compound complexes exhibit higher cytotoxicity compared to their piperazine analogs, potentially due to their enhanced stability against hydrolysis in biological environments. []
- NMDA Receptor Modulation: N,N'-substituted piperazine and this compound derivatives exhibit polyamine-like actions, impacting N-methyl-D-aspartate (NMDA) receptor activity by enhancing [3H]MK-801 binding. [] The length and type of substituents on the nitrogen atoms influence their potency and efficacy. []
- Antitubercular Activity: In silico studies and in vitro assays of this compound-pyrimidine-pyrazole hybrids revealed that the substituents on the aryl ring significantly impact their antitubercular activity. []
A: The dihydrate form of (S)-(-)-1-(4-fluoroisoquinoline-5-yl)sulfonyl-2-methyl-1,4-homopiperazine hydrochloride demonstrates lower hygroscopicity and improved chemical stability compared to its anhydrous counterpart. [] This difference highlights the impact of crystal form on drug substance properties and emphasizes the importance of choosing the optimal form for formulation development.
ANone: this compound-containing compounds can undergo various metabolic transformations:
- Reaction with Endogenous Formaldehyde: Studies show that this compound can react with endogenous formaldehyde in vivo, leading to the formation of a bridged this compound metabolite. [, ] This reaction involves the formation of a reactive Schiff base intermediate and highlights a potential metabolic pathway for compounds containing the this compound moiety. [, ]
- Oxidative Metabolism: Research indicates that compounds like BI 605906 and GK02942, which contain alkylsulfonyl piperazine groups, can be metabolized via oxidative pathways in human liver microsomes. []
ANone: this compound derivatives have shown promising results in various therapeutic areas:
- Anticancer Activity: this compound-based titanium(IV) catecholato complexes exhibit cytotoxicity against various cancer cell lines, including HT-29 and OVCAR. []
- Antitumor Activity: Diphenyltin(IV) complexes with this compound demonstrate antitumor activity against breast cancer cell lines. []
- Proteasome Inhibition: Certain this compound derivatives function as proteasome inhibitors, exhibiting cytotoxic effects against hematological malignancy cells, including myeloma. [] For instance, K-7174, a this compound derivative, demonstrates anti-myeloma activity both in vitro and in vivo by downregulating the expression of class I histone deacetylases. [] It exhibits promising results in treating bortezomib-resistant myeloma cells, suggesting a potential alternative for overcoming drug resistance. [, ]
- Antitubercular Activity: In vitro studies have shown the antitubercular potential of this compound-pyrimidine-pyrazole hybrids against Mycobacterium tuberculosis H37Rv strains. []
ANone: Several in vivo models have been employed to investigate the therapeutic potential of this compound derivatives:
* **Tumor Models:** Fasudil, a Rho kinase inhibitor containing a this compound moiety, has shown efficacy in inhibiting tumor progression in various animal models, including: * MM1 peritoneal dissemination model: Reduced tumor burden and ascites production. [] * HT1080 experimental lung metastasis model: Decreased lung nodules. [] * Orthotopic breast cancer model: Increased tumor-free survival in mice treated with fasudil compared to controls. []* **Rat Model for Studying Smooth Muscle Tone:** The internal anal sphincter (IAS) of rats has been used to investigate the selectivity and potency of various Rho kinase inhibitors, including those containing this compound, like fasudil and H-1152. [] These studies highlight the role of Rho kinases in regulating smooth muscle tone and the potential of this compound-based inhibitors in treating related conditions. []
A: High-performance liquid chromatography (HPLC) methods have been developed for the simultaneous determination of this compound intermediates. [] These methods utilize UV detection and offer good linearity, precision, and accuracy for monitoring the synthesis of this compound derivatives. []
ANone: Research on this compound and its derivatives spans various scientific disciplines, including:
- Medicinal Chemistry: The development of novel this compound derivatives as potential therapeutic agents for cancer, infectious diseases, and neurological disorders. [, , , , , , ]
- Materials Science: Exploring the corrosion inhibition properties of this compound on metal surfaces. [, ]
- Polymer Chemistry: Utilizing this compound-based metal complexes as catalysts for the ring-opening polymerization of cyclic esters for the synthesis of biodegradable polymers. []
- Computational Chemistry: Employing in silico techniques like DFT calculations and molecular docking to study the structure, properties, and potential biological targets of this compound derivatives. [, ]
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